
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-BPPM, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound. 4-BPPM exhibits a number of unique properties, such as low toxicity, high solubility, and a wide range of reactivity. As such, it has been widely used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been widely used in scientific research, particularly in drug discovery and biochemistry. It has been used to study the activity of enzymes, such as cytochrome P450, and to investigate the effects of drugs on the body. It has also been used to study the structure and function of proteins, and to investigate the mechanisms of drug action. 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has also been used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. In addition, 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to interact with other proteins, such as the serotonin receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to have an anti-tumor effect. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is a low-toxicity compound, with a wide range of reactivity. In addition, it is highly soluble in water and most organic solvents, making it easy to use in a variety of experiments. However, it is important to note that 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic compound, and as such, its effects may not be the same as those of naturally-occurring compounds.
Direcciones Futuras
The future of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is bright, with a number of potential applications in scientific research. It could be used to study the structure and function of proteins, and to investigate the mechanisms of drug action. In addition, it could be used to investigate the effects of drugs on the body, and to study the activity of enzymes, such as cytochrome P450. Finally, it could be used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
Métodos De Síntesis
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction is the most common method of synthesis, and involves the reaction of an aryl halide with a palladium catalyst to form the desired product. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl halide in the presence of a palladium catalyst. The Wittig reaction is a more complex method of synthesis, and involves the reaction of an aldehyde with a phosphonium salt in the presence of a base.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJOXDQSGRMTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




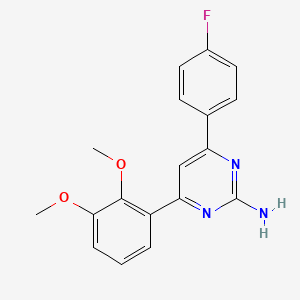

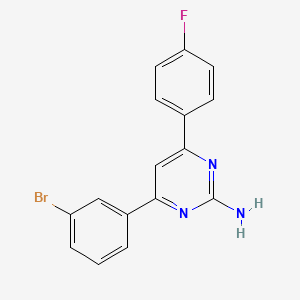
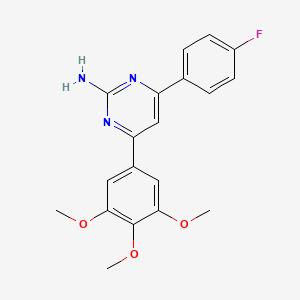
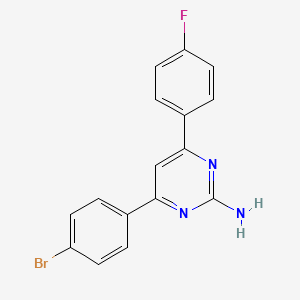
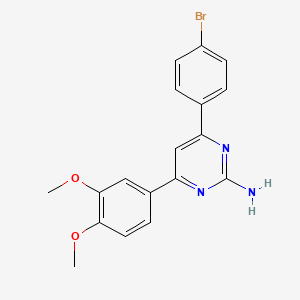
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)



